molecular formula C45H79N11O15 B065994 PR1 leukemia peptide vaccine CAS No. 182253-77-6

PR1 leukemia peptide vaccine

Katalognummer B065994
CAS-Nummer: 182253-77-6
Molekulargewicht: 1014.2 g/mol
InChI-Schlüssel: WOACUGNMTZAEJZ-GXLXRQKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

PR1 peptide vaccine is administered subcutaneously every 3 weeks at dose levels of 0.25, 0.5, or 1.0 mg . The vaccine induces powerful HLA-A (*)0201-restricted CD8+ T-cell responses .


Molecular Structure Analysis

PR1 is a nine amino acid-long peptide derived from the myeloid proteins proteinase 3 (P3) and neutrophil elastase (NE). It is recognized on the surface of myeloid leukemia cells by cytotoxic T lymphocytes (CTLs) when it is bound to HLA-A2 .


Chemical Reactions Analysis

PR1 peptide vaccine induces specific immunity that correlates with clinical responses, including molecular remission, in AML, CML, and MDS patients .

Wissenschaftliche Forschungsanwendungen

  • Immunogenicity and Antileukemia Effect : A study demonstrated that a combined vaccine of leukemia-associated antigenic peptides, PR1 and WT1, is immunogenic in patients with myeloid malignancies. The emergence of PR1 or WT1-specific CD8+ T cells after vaccination was associated with a decrease in WT1 mRNA expression, suggesting a vaccine-driven antileukemia effect (Rezvani et al., 2007).

  • Clinical Responses : A phase I/II trial showed that PR1 peptide vaccine induces specific immunity, correlating with clinical responses, including molecular remission, in patients with AML, CML, and MDS. Immune responses were observed in 53% of patients, with 24% showing objective clinical responses (Qazilbash et al., 2016).

  • Complete Remission in Myeloid Leukemia : Vaccination with PR1 induced both immunological and clinical responses in patients with refractory and relapsed myeloid leukemia, potentially improving progression-free survival (Qazilbash et al., 2004).

  • Event-Free Survival : PR1 peptide vaccine-induced immune response was found to be associated with longer event-free survival in patients with myeloid leukemia (Qazilbash et al., 2007).

  • Cross-Presentation in Solid Tumors : PR1, derived from neutrophil granule proteases, was shown to be cross-presented by human solid tumors, suggesting its potential as a broadly expressed tumor antigen for immunotherapy (Alatrash et al., 2012).

  • Leukemia-Specific Immune Responses : The vaccine elicited PR1-specific immune responses, with implications for treating hematological malignancies by enhancing immunity to leukemia (Rezvani, 2008).

Safety And Hazards

PR1 peptide vaccination is safe and can elicit both immunological and clinical responses in patients with refractory and relapsed myeloid leukemia . The combined PR1 and WT1 vaccine is also safe .

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACUGNMTZAEJZ-GXLXRQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PR1 leukemia peptide vaccine

CAS RN

182253-77-6
Record name PR1 leukemia peptide vaccine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR1 leukemia peptide vaccine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PR1 leukemia peptide vaccine
Reactant of Route 2
PR1 leukemia peptide vaccine
Reactant of Route 3
PR1 leukemia peptide vaccine
Reactant of Route 4
PR1 leukemia peptide vaccine
Reactant of Route 5
Reactant of Route 5
PR1 leukemia peptide vaccine
Reactant of Route 6
PR1 leukemia peptide vaccine

Citations

For This Compound
4
Citations
CH Chen, B Zan, JP Ulmschneider… - Journal of Peptide …, 2023 - Wiley Online Library
Membrane‐active peptides play an essential role in many living organisms and their immune systems and counter many infectious diseases. Many have dual or multiple mechanisms …
Number of citations: 4 onlinelibrary.wiley.com
W Sang, Z Zhang, Y Dai, X Chen - Chemical Society Reviews, 2019 - pubs.rsc.org
… They include Stimuvax and Lucanix to treat non-small cell lung cancer 96 and PR1 leukemia peptide vaccine to treat acute myeloid leukaemia (AML). Unfortunately, many of these …
Number of citations: 275 pubs.rsc.org
EH Estey - mds-foundation.org
… Phase I/II randomized study of PR1 leukemia peptide vaccine and montanide ISA-51 in patients with chronic myeloid leukemia, AML, or MDS. Contact: Jeffrey J. Molldrem, MD. …
Number of citations: 3 www.mds-foundation.org
I IMMUNOLOGICAL
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.